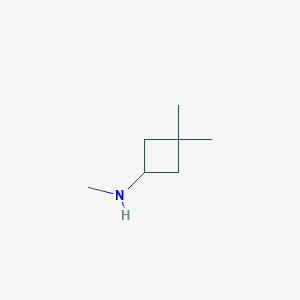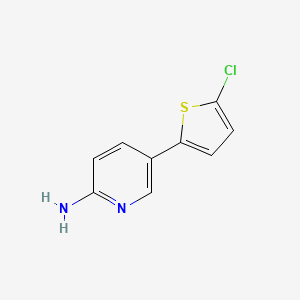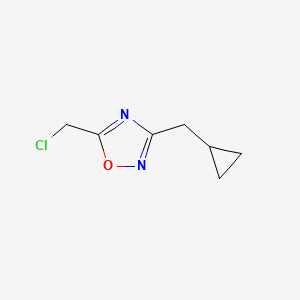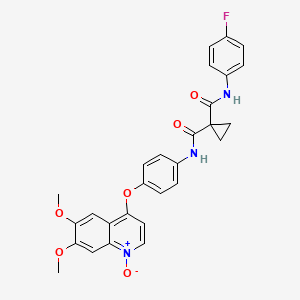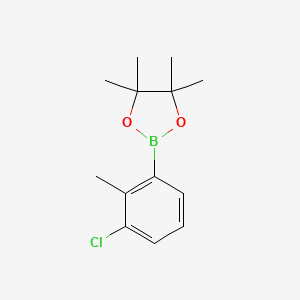
2-Methoxy-1-(quinolin-5-yl)ethanone
Overview
Description
“2-Methoxy-1-(quinolin-5-yl)ethanone” is a chemical compound with the molecular formula C12H11NO2 . It is used for research purposes.
Synthesis Analysis
The synthesis of quinoline derivatives, such as “2-Methoxy-1-(quinolin-5-yl)ethanone”, has been a subject of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-1-(quinolin-5-yl)ethanone” consists of a quinoline ring attached to an ethanone group with a methoxy substituent . The molecular weight of this compound is 201.22 g/mol.
Chemical Reactions Analysis
Quinoline derivatives, including “2-Methoxy-1-(quinolin-5-yl)ethanone”, can undergo various chemical reactions. These reactions often involve the construction and functionalization of the quinoline scaffold . For instance, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions have been reported in the literature .
Scientific Research Applications
Antiproliferative Activities
A study by Chen et al. (2008) demonstrated the antiproliferative activities of 4‐anilinofuro[2,3‐b]quinolines, closely related to 2-Methoxy-1-(quinolin-5-yl)ethanone, against various cancer cell lines found predominantly in Asian countries. One of the compounds, 1‐{4‐[(3‐chloro‐7‐methoxyfuro[2,3‐b]quinolin‐4‐yl)amino]phenyl}ethanone, showed potent activity, inducing cell-cycle arrest and leading to cell death (Chen et al., 2008).
Cytotoxicity of Quinoline Derivatives
In 2016, Bonacorso et al. synthesized a series of polysubstituted quinoline methanones, which showed significant cytotoxicity in human leukocytes at high concentrations. This study underscores the potential of quinoline derivatives in medical research (Bonacorso et al., 2016).
Photoreactive Properties
Suginome et al. (1991) explored the photoreactive properties of furo[3,2-c]quinolin-4(5H)-ones with methoxyl substitution. Their study highlighted a one-step procedure for achieving high yields, demonstrating the utility of these compounds in photochemical applications (Suginome et al., 1991).
Antimicrobial Activities
Kategaonkar et al. (2010) synthesized ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives, showing significant antibacterial and antifungal activity. This underscores the potential of quinoline derivatives in developing new antimicrobial agents (Kategaonkar et al., 2010).
Fluorescent Labeling in Biomedical Analysis
Hirano et al. (2004) discussed the novel fluorophore 6-Methoxy-4-quinolone, which exhibits strong fluorescence and stability in a wide pH range, making it suitable for use as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).
Future Directions
The future directions for “2-Methoxy-1-(quinolin-5-yl)ethanone” and similar compounds likely involve further exploration of their synthesis, functionalization, and potential biological activities . This includes the development of more efficient and environmentally friendly synthesis methods, as well as the investigation of their interactions with various biological targets .
Mechanism of Action
Target of Action
It’s known that quinoline-based compounds are often used in drug discovery and play a major role in medicinal chemistry . They are known to interact with both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Mode of Action
For instance, some quinoline derivatives have been found to inhibit class II c-Met activity .
Biochemical Pathways
Quinoline-based compounds are known to influence a variety of biochemical pathways due to their versatile applications in medicinal chemistry .
Result of Action
Quinoline-based compounds are known for their diverse biological activities and chemical properties .
Action Environment
It’s known that the synthesis and functionalization of quinoline-based compounds can be influenced by various factors, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
properties
IUPAC Name |
2-methoxy-1-quinolin-5-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-8-12(14)10-4-2-6-11-9(10)5-3-7-13-11/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKPJHNVOWKROU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=C2C=CC=NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)-](/img/structure/B1432405.png)
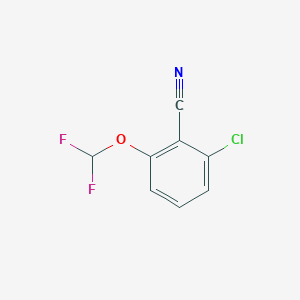


![6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1432412.png)



